molecular formula C12H17NO2S B10909282 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1245806-71-6

5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B10909282
CAS No.: 1245806-71-6
M. Wt: 239.34 g/mol
InChI Key: HOPDZUOXNPWGEI-UHFFFAOYSA-N
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Description

5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a piperidine ring, which is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with 2-methylpiperidine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene or piperidine derivatives.

Scientific Research Applications

5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the piperidine ring, making it less versatile in certain applications.

    2-Methylpiperidine: Lacks the thiophene ring, limiting its use in heterocyclic chemistry.

    5-[(2-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid: Similar structure but contains a furan ring instead of a thiophene ring.

Uniqueness

5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is unique due to the presence of both the thiophene and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

1245806-71-6

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

5-[(2-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H17NO2S/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)

InChI Key

HOPDZUOXNPWGEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=CC=C(S2)C(=O)O

Origin of Product

United States

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